quinolin-8-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
Description
Quinolin-8-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a heterocyclic compound featuring a coumarin (chromene) core fused with a quinoline moiety. The chromene ring is substituted with a methoxy group at position 6 and an ester-linked quinolin-8-yl group at position 2. This structure combines the aromaticity of quinoline with the hydrogen-bonding capabilities of the coumarin system, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
quinolin-8-yl 6-methoxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c1-24-14-7-8-16-13(10-14)11-15(19(22)25-16)20(23)26-17-6-2-4-12-5-3-9-21-18(12)17/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCXHZBZJQQQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with quinolin-8-ol. This reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolin-8-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
Quinolin-8-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for dyes and pigments
Mechanism of Action
The mechanism of action of quinolin-8-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the coumarin system can inhibit enzymes such as topoisomerases, which are essential for DNA replication .
Comparison with Similar Compounds
Quinolin-8-yl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate ()
Methyl 6-Chloro-2-oxo-2H-chromene-3-carboxylate ()
- Key Differences: Substitution: Chlorine at position 6 (vs. methoxy) and a methyl ester (vs. quinolin-8-yl ester). Impact:
- The methyl ester group simplifies the molecule’s steric profile but diminishes π-stacking interactions compared to the aromatic quinolinyl group.
Variations in the Ester Group
Cinnamyl 8-Methoxy-2-oxo-2H-chromene-3-carboxylate ()
- Key Differences: Ester Group: Cinnamyl (aromatic propenyl) vs. quinolin-8-yl. Impact:
- The cinnamyl group enhances lipophilicity, which could improve membrane permeability in biological systems.
Core Framework Modifications
N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamides ()
- Key Differences: Core Structure: 1,4-dihydroquinoline (non-aromatic) vs. fully aromatic chromene-quinoline hybrid. Functional Groups: Carboxamide at position 3 (vs. ester). Impact:
- The non-aromatic dihydroquinoline core may adopt different conformations, affecting binding to biological targets.
- The carboxamide group enhances hydrogen-bond donor capacity, contrasting with the ester’s acceptor properties.
Structural and Physicochemical Properties
Hydrogen-Bonding and Crystal Packing
The methoxy group at position 6 in the target compound may participate in weak C–H···O interactions, while the carbonyl oxygen at position 2 and the ester oxygen at position 3 act as strong hydrogen-bond acceptors. This contrasts with analogs like the 6-chloro derivative (), where chlorine’s inability to form hydrogen bonds reduces intermolecular interactions. Graph-set analysis (e.g., Etter’s rules) could elucidate these patterns .
Crystallographic Analysis
Structural data for related compounds (e.g., ) are often resolved using SHELX or WinGX software . For example:
- The cinnamyl ester () likely exhibits π-π stacking between the cinnamyl and chromene groups, a feature absent in the quinolinyl ester due to steric hindrance.
Data Table: Key Comparative Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
